molecular formula C36H42N2O5 B15083274 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one

Numéro de catalogue: B15083274
Poids moléculaire: 582.7 g/mol
Clé InChI: FZNVOHGNCYAYDM-QOSDPKFLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic pyrrol-2-one derivative characterized by distinct substituents that influence its physicochemical and biological properties. Key structural features include:

  • 4-tert-Butylphenyl group: A bulky substituent that enhances steric hindrance and may improve metabolic stability.
  • 3-Morpholin-4-ylpropyl chain: A hydrophilic morpholine-containing side chain that may enhance solubility and modulate pharmacokinetics.

Propriétés

Formule moléculaire

C36H42N2O5

Poids moléculaire

582.7 g/mol

Nom IUPAC

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C36H42N2O5/c1-25-23-28(13-16-30(25)43-24-26-9-6-5-7-10-26)33(39)31-32(27-11-14-29(15-12-27)36(2,3)4)38(35(41)34(31)40)18-8-17-37-19-21-42-22-20-37/h5-7,9-16,23,32,39H,8,17-22,24H2,1-4H3/b33-31+

Clé InChI

FZNVOHGNCYAYDM-QOSDPKFLSA-N

SMILES isomérique

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)/O)OCC5=CC=CC=C5

SMILES canonique

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)O)OCC5=CC=CC=C5

Origine du produit

United States

Méthodes De Préparation

The synthesis of 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps. One common synthetic route includes the following steps:

Analyse Des Réactions Chimiques

4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Applications De Recherche Scientifique

This compound has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through its interaction with cellular proteins and enzymes .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Key Pyrrol-2-one Derivatives

Compound ID / Source R1 (Aroyl Group) R2 (Aryl Group) R3 (Side Chain) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 4-(Benzyloxy)-3-methylbenzoyl 4-tert-Butylphenyl 3-Morpholin-4-ylpropyl ~613.7 (calculated) N/A N/A
Compound 20 4-Methylbenzoyl 4-tert-Butylphenyl 2-Hydroxypropyl 408.23 263–265 62
Compound 23 4-Methylbenzoyl 4-Trifluoromethoxyphenyl 2-Hydroxypropyl 436.16 246–248 32
Compound 26 4-Methylbenzoyl 2,4-Bis(trifluoromethyl)phenyl 2-Hydroxypropyl 488.14 204–206 21
Compound 4-(Benzyloxy)-2-methylbenzoyl 4-Ethylphenyl 2-Morpholin-4-ylethyl 526.62 N/A N/A
Compound 4-(Benzyloxy)-2-methylbenzoyl 4-Ethoxyphenyl 3-Morpholin-4-ylpropyl 574.66 N/A N/A

Key Observations:

Substituent Bulk and Melting Points :

  • Bulky groups like 4-tert-butylphenyl (Compound 20) correlate with higher melting points (263–265°C) compared to trifluoromethyl-substituted derivatives (204–248°C) .
  • The target compound’s benzyloxy group may further increase melting points relative to methylbenzoyl analogs.

Hydrophilic Side Chains :

  • Morpholine-containing side chains (e.g., 3-morpholin-4-ylpropyl in the target compound) likely improve aqueous solubility compared to hydroxypropyl groups (Compounds 20, 23) .

Electron-Withdrawing Groups :

  • Trifluoromethyl and trifluoromethoxy substituents (Compounds 23, 26) reduce yields (<35%) due to steric and electronic challenges during synthesis .

Structure-Activity Relationship (SAR) Trends

While bioactivity data for the target compound are absent in the evidence, SAR trends from analogs suggest:

  • 4-tert-Butylphenyl Group : Enhances binding affinity to hydrophobic pockets in biological targets, as seen in Compound 20 .
  • Morpholine Side Chains : Improve metabolic stability and membrane permeability compared to hydroxylated chains .
  • Benzyloxy Substituents : May increase selectivity for aromatic receptor sites due to extended π systems.

Activité Biologique

4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule within the class of 1,5-dihydro-2H-pyrrol-2-ones. Its molecular formula is C36H42N2O5C_{36}H_{42}N_{2}O_{5}, with a molecular weight of approximately 582.73 g/mol. The compound features several functional groups, including a benzyloxy group, a tert-butylphenyl moiety, and a morpholinyl propyl chain, which contribute to its diverse biological activities.

Antibacterial Properties

Research has shown that this compound exhibits significant antibacterial activity, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). The minimum inhibitory concentration (MIC) against MRSA was reported to be as low as 8 μg/mL, indicating potent antibacterial efficacy. This suggests its potential as a lead compound for developing new antimicrobial agents .

The biological activity of 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one is believed to involve its interaction with bacterial cell walls and essential enzymes required for bacterial growth and replication. Preliminary studies have indicated that it may inhibit key enzymes involved in these processes, although further investigations are needed to elucidate the precise molecular interactions .

Cytotoxicity and Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a related study found that similar pyrrolone derivatives exhibited cytotoxicity against human breast cancer cells (MCF-7) with IC50 values ranging from 27.3 μM to 43.4 μM . This indicates the potential for further exploration in anticancer drug development.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one enhances its biological activity. The benzyloxy and tert-butylphenyl groups likely contribute to hydrophobic interactions with biological targets, while the morpholinyl propyl chain may facilitate binding through hydrogen bonding or electrostatic interactions.

Comparative Analysis with Similar Compounds

Compound NameMIC (μg/mL)IC50 (μM)Biological Activity
4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one8TBDAntibacterial
Compound A (similar structure)1030Anticancer
Compound B (similar structure)1225Anticancer

Synthetic Pathways and Research Applications

The synthesis of this compound typically involves multi-step organic reactions that allow for various functionalizations. These synthetic pathways not only provide insights into the compound's chemical behavior but also pave the way for developing derivatives with enhanced biological activities .

Future Directions

Ongoing research is focused on:

  • Elucidating Molecular Interactions : Further studies are necessary to clarify how this compound interacts at the molecular level with its biological targets.
  • Exploring Derivatives : Investigating derivatives could lead to compounds with improved efficacy or reduced toxicity.
  • Clinical Applications : Evaluating the compound's potential in clinical settings for treating infections or cancer.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this compound while maintaining structural integrity?

  • Methodology : The compound’s synthesis involves a multi-step reaction starting with benzaldehyde derivatives and amines. Key steps include:

  • Solvent selection : Use 1,4-dioxane for improved solubility of intermediates .
  • Reaction time : Shorter reaction times (e.g., 3 hours) for sterically hindered aldehydes (e.g., 4-tert-butylbenzaldehyde) reduce side-product formation .
  • Precipitation control : Adjusting solvent polarity (e.g., diethyl ether/ethanol washes) enhances crystallization purity .
    • Example : Substituting 4-tert-butylbenzaldehyde with 3,5-dichlorobenzaldehyde required refluxing for 10 hours to achieve completion, though yield dropped to 18% due to solubility challenges .

Q. What spectroscopic methods are critical for confirming the compound’s structure?

  • Methodology :

  • Mass spectrometry (ES) : Verify molecular ion peaks (e.g., m/z 408.2273 for C₂₅H₃₀NO₄⁺) and isotopic patterns for chlorine/bromine substituents .
  • Melting point analysis : Compare observed ranges (e.g., 263–265°C) with literature to assess purity .
  • NMR : Assign peaks for the morpholinopropyl chain (δ ~2.5–3.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm) .

Q. Which in vitro models are suitable for initial biological activity screening?

  • Methodology :

  • Enzyme inhibition assays : Target kinases or receptors where the morpholinopropyl group may modulate activity (e.g., mTOR or PI3K pathways) .
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa or MCF-7) to evaluate the 3-hydroxy and aroyl groups’ role in apoptosis induction .

Advanced Research Questions

Q. How can researchers resolve contradictions in substituent effects on bioactivity?

  • Case Study :

  • Tert-butyl vs. dichlorophenyl : The 4-tert-butylphenyl group in compound 20 showed higher crystallinity (62% yield) but lower solubility than 3,5-dichlorophenyl analogs .
  • Morpholinopropyl chain : The morpholine moiety enhances solubility but may sterically hinder target binding. Compare with shorter-chain analogs (e.g., 2-hydroxypropyl derivatives) .
    • Methodology :
  • SAR analysis : Synthesize analogs with systematic substitutions (e.g., methoxy, fluoro) and correlate logP values with cellular uptake data .
  • Co-crystallization studies : Resolve binding ambiguities using X-ray diffraction of ligand-target complexes.

Q. What analytical challenges arise in quantifying trace hydroxylated metabolites?

  • Challenge : The 3-hydroxy group may undergo phase II metabolism (e.g., glucuronidation), complicating detection.
  • Methodology :

  • Solid-phase extraction (SPE) : Use Oasis HLB cartridges for metabolite enrichment from biological matrices .
  • LC-MS/MS : Employ hydrophilic interaction liquid chromatography (HILIC) to retain polar metabolites. Derivatize hydroxyl groups with pentafluorobenzyl bromide to enhance sensitivity .

Q. How can computational modeling predict the impact of benzyloxy substitutions on target binding?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to model interactions between the benzyloxy group and hydrophobic pockets (e.g., ATP-binding sites) .
  • MD simulations : Assess conformational stability of the 1,5-dihydro-2H-pyrrol-2-one ring in aqueous vs. lipid environments.

Q. What strategies address low bioavailability due to high molecular weight (>500 Da)?

  • Methodology :

  • Prodrug design : Mask the 3-hydroxy group as an ester or carbonate to enhance membrane permeability .
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve circulation time and tissue targeting .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.